2,6-Dichlorobenzaldoxime

Description

The exact mass of the compound 2,6-Dichlorobenzaldoxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dichlorobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichlorobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSXDWIAUZOFFV-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067066 | |

| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25185-95-9 | |

| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,6-Dichlorobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzaldoxime is a pivotal chemical intermediate, playing a crucial role in the synthesis of a range of agrochemicals and pharmaceuticals. Its structural features and chemical reactivity make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dichlorobenzaldoxime, its molecular structure, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. Furthermore, this guide explores the downstream applications of this compound, including its role in the synthesis of the insecticide Hexaflumuron, and provides a visualization of the relevant biological pathway.

Chemical and Physical Properties

2,6-Dichlorobenzaldoxime is a colorless to white crystalline solid at room temperature.[1] It is characterized by its limited solubility in water but shows solubility in certain organic solvents. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO | [2] |

| Molecular Weight | 190.03 g/mol | [1] |

| Melting Point | 147 - 150 °C | [1] |

| Boiling Point | 280.4 °C at 760 mmHg | [1] |

| Density | 1.38 g/cm³ | [1] |

| Vapor Pressure | 0.0018 mmHg at 25°C | [1] |

| Appearance | Colorless to white crystalline powder | [1] |

| Solubility in Water | Insoluble | |

| CAS Number | 25185-95-9 | [2] |

Molecular Structure

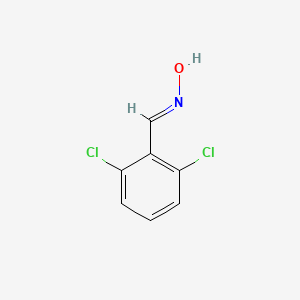

The molecular structure of 2,6-Dichlorobenzaldoxime consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and an aldoxime group (-CH=NOH) at position 1. The presence of the oxime functional group introduces the possibility of stereoisomerism (E/Z isomers), which can influence its reactivity and biological activity.

IUPAC Name: (1E)-1-(2,6-dichlorophenyl)methanimine oxide

Synonyms: 2,6-Dichlorobenzaldehyde oxime

The structural formula of 2,6-Dichlorobenzaldoxime is depicted below:

References

An In-depth Technical Guide to 2,6-Dichlorobenzaldoxime (CAS Number: 25185-95-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichlorobenzaldoxime (CAS No. 25185-95-9), a key chemical intermediate in the synthesis of a class of benzoylurea insecticides. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis, and elucidates its pivotal role in the production of potent insect growth regulators. The guide further explores the mechanism of action of the resulting insecticidal compounds, which function as chitin synthesis inhibitors. Detailed experimental workflows and the pertinent biological pathways are visualized to facilitate a deeper understanding for researchers in agrochemical and pharmaceutical development.

Chemical and Physical Properties

2,6-Dichlorobenzaldoxime is a white crystalline solid.[1] Its chemical structure and fundamental properties are summarized in the tables below.

| Identifier | Value | Reference |

| CAS Number | 25185-95-9 | [2] |

| Molecular Formula | C₇H₅Cl₂NO | [2] |

| Molecular Weight | 190.03 g/mol | [1] |

| IUPAC Name | (NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | [2] |

| Synonyms | 2,6-Dichlorobenzaldehyde oxime | [2] |

| Physical Property | Value | Reference |

| Appearance | White solid | [1] |

| Melting Point | 148-150 °C | [3] |

| Solubility | Insoluble in water | [3] |

| Stability | Stable under normal conditions | [1] |

Synthesis of 2,6-Dichlorobenzaldoxime

The primary route for the synthesis of 2,6-Dichlorobenzaldoxime involves the condensation reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride.

Experimental Protocol: Oximation of 2,6-Dichlorobenzaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of 2,6-Dichlorobenzaldoxime.

Materials:

-

2,6-Dichlorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

-

Base Addition: To the stirred solution, add pyridine (2.0 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers in a separatory funnel and wash with 1 M HCl (2 x 15 mL) to remove any remaining pyridine.

-

Wash the organic layer with deionized water (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the sodium sulfate.

-

Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude 2,6-Dichlorobenzaldoxime.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white crystalline solid.

-

Role as an Intermediate in Benzoylurea Insecticide Synthesis

2,6-Dichlorobenzaldoxime is a crucial intermediate in the manufacturing of benzoylurea insecticides, a class of compounds known for their potent insect growth-regulating properties.[4] The synthetic pathway involves the conversion of the oxime to a benzamide, which is then coupled with an appropriate isocyanate.

Beckmann Rearrangement to 2,6-Dichlorobenzamide

The conversion of 2,6-Dichlorobenzaldoxime to 2,6-dichlorobenzamide is achieved through the Beckmann rearrangement.[5] This acid-catalyzed reaction rearranges the oxime into an N-substituted amide.

Experimental Protocol: Beckmann Rearrangement

Materials:

-

2,6-Dichlorobenzaldoxime

-

Sulfuric acid (or other acidic catalyst like phosphorus pentachloride)

-

Appropriate solvent (e.g., acetic acid)

-

Ice

-

Standard laboratory glassware for handling strong acids

Procedure:

-

Reaction Setup: Dissolve 2,6-Dichlorobenzaldoxime in a suitable solvent such as acetic acid in a reaction vessel.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution while maintaining a controlled temperature.

-

Reaction: Heat the mixture to the specified temperature for the rearrangement to occur. The reaction progress can be monitored by TLC.

-

Work-up:

-

Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water to remove any residual acid.

-

-

Purification: The crude 2,6-dichlorobenzamide can be purified by recrystallization.

Synthesis of Benzoylurea Insecticides

The resulting 2,6-dichlorobenzamide can then be reacted with a substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate for the synthesis of Diflubenzuron) to form the final benzoylurea insecticide.

Biological Activity and Mechanism of Action

While 2,6-Dichlorobenzaldoxime itself is not known to possess significant insecticidal activity, its derivatives, the benzoylurea insecticides, are potent insect growth regulators.

Mechanism of Action: Chitin Synthesis Inhibition

Benzoylurea insecticides act by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[6] This inhibition disrupts the molting process, leading to the death of the insect larvae. The molecular target of these insecticides is the enzyme chitin synthase 1 (CHS1).[1] By binding to CHS1, benzoylureas prevent the polymerization of N-acetylglucosamine into chitin chains.

Signaling Pathway

The regulation of chitin synthesis in insects is a complex process involving various signaling pathways that respond to developmental cues and cellular stress. While a detailed insect-specific pathway is multifaceted, the general principle involves the activation of chitin synthase at the plasma membrane. The inhibition of CHS1 by benzoylurea insecticides directly disrupts the final step of chitin production.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 2,6-Dichlorobenzaldehyde oxime | C7H5Cl2NO | CID 5366925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Beckmann Rearrangement [organic-chemistry.org]

2,6-Dichlorobenzaldoxime: A Technical Guide for Research Applications

An In-depth Review of the Synthesis, Core Applications, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

Abstract

2,6-Dichlorobenzaldoxime is a chlorinated aromatic aldoxime that primarily serves as a crucial intermediate in the synthesis of a variety of commercially significant compounds. Its utility in research is predominantly centered on its role as a building block for agrochemicals, specifically benzoylurea insecticides, and as a precursor in the synthesis of pharmaceutical intermediates. This technical guide provides a comprehensive overview of 2,6-Dichlorobenzaldoxime, detailing its synthesis, established applications in synthetic chemistry, and offering insights into its potential, yet underexplored, biological activities. Detailed experimental protocols for its key synthetic transformations are provided, alongside visual diagrams to elucidate reaction pathways and workflows.

Introduction

2,6-Dichlorobenzaldoxime (C₇H₅Cl₂NO) is a crystalline solid that has garnered significant attention in the chemical industry as a versatile synthetic intermediate. Its structural features, namely the dichlorinated phenyl ring and the oxime functional group, make it a reactive precursor for the formation of various heterocyclic and substituted aromatic compounds. While its direct application in biological research as a standalone agent is not extensively documented, its importance lies in its efficient conversion to high-value molecules that are at the forefront of pest control and pharmaceutical development. This guide aims to equip researchers with the technical knowledge required to effectively utilize 2,6-Dichlorobenzaldoxime in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Dichlorobenzaldoxime is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO |

| Molecular Weight | 190.03 g/mol |

| CAS Number | 25185-95-9 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 148-150 °C |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and petroleum ether.[1] |

Synthesis of 2,6-Dichlorobenzaldoxime

The primary route for the synthesis of 2,6-Dichlorobenzaldoxime involves the oximation of 2,6-dichlorobenzaldehyde.

Experimental Protocol: Oximation of 2,6-Dichlorobenzaldehyde

This protocol describes the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine to yield 2,6-Dichlorobenzaldoxime.

Materials:

-

2,6-Dichlorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolve 2,6-dichlorobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride in water.

-

Slowly add the hydroxylamine hydrochloride solution to the stirred solution of 2,6-dichlorobenzaldehyde.

-

To the resulting mixture, add a solution of sodium hydroxide dropwise to neutralize the hydrochloric acid and liberate the free hydroxylamine. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into water to precipitate the product.

-

The crude 2,6-Dichlorobenzaldoxime is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Core Research Application: Intermediate in Agrochemical Synthesis

The most significant application of 2,6-Dichlorobenzaldoxime in research and industry is as a key intermediate in the synthesis of benzoylurea insecticides. These compounds act as insect growth regulators by inhibiting chitin synthesis, a critical component of the insect exoskeleton.

The synthetic pathway involves a two-step conversion of 2,6-Dichlorobenzaldoxime to 2,6-dichlorobenzamide, which then serves as a precursor to the final insecticide molecule.

Step 1: Dehydration to 2,6-Dichlorobenzonitrile

2,6-Dichlorobenzaldoxime can be dehydrated to form 2,6-dichlorobenzonitrile. This reaction is a critical step in the synthetic route to benzoylurea insecticides.

This protocol describes the conversion of 2,6-Dichlorobenzaldoxime to 2,6-dichlorobenzonitrile using a dehydrating agent.

Materials:

-

2,6-Dichlorobenzaldoxime

-

Acetic anhydride or another suitable dehydrating agent (e.g., thionyl chloride, phosphorus pentoxide)

-

Solvent (e.g., acetic acid, toluene)

Procedure:

-

In a reaction flask, suspend or dissolve 2,6-Dichlorobenzaldoxime in a suitable solvent like acetic acid.

-

Slowly add the dehydrating agent, such as acetic anhydride, to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.

-

Collect the 2,6-dichlorobenzonitrile by filtration, wash with water, and purify by recrystallization or distillation.

Step 2: Hydrolysis to 2,6-Dichlorobenzamide

The resulting 2,6-dichlorobenzonitrile is then hydrolyzed to 2,6-dichlorobenzamide. This amide is a direct precursor for the synthesis of various benzoylurea insecticides.[2]

This protocol outlines the hydrolysis of 2,6-dichlorobenzonitrile to 2,6-dichlorobenzamide.

Materials:

-

2,6-Dichlorobenzonitrile

-

Strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)

-

Solvent (e.g., water, ethanol/water mixture)

Procedure (Acid-catalyzed hydrolysis):

-

Add 2,6-dichlorobenzonitrile to concentrated sulfuric acid in a reaction flask, controlling the temperature with an ice bath.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the 2,6-dichlorobenzamide.

-

Filter the solid product, wash thoroughly with water to remove any residual acid, and dry. The product can be recrystallized for further purification.

Synthesis of Benzoylurea Insecticides

2,6-Dichlorobenzamide can then be used to synthesize various benzoylurea insecticides, such as Hexaflumuron and Diflubenzuron, typically through reaction with a substituted isocyanate.[1] Although the 2,6-dichloro analogs are less common commercially than their 2,6-difluoro counterparts, the synthetic principle remains the same.

References

2,6-Dichlorobenzaldoxime molecular weight and formula

This document provides core technical specifications for 2,6-Dichlorobenzaldoxime, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of 2,6-Dichlorobenzaldoxime have been determined and are summarized below. These values are foundational for all research and development applications.

| Property | Value | Source |

| Molecular Formula | C7H5Cl2NO | NIST[1][2], ECHEMI[3] |

| Molecular Weight | 190.027 g/mol | NIST[1][2] |

| Monoisotopic Mass | 188.9748192 u | ECHEMI[3] |

Description:

2,6-Dichlorobenzaldoxime, also known as 2,6-Dichlorobenzaldehyde oxime, is a chemical compound with the CAS Registry Number 25185-95-9[1][2]. Its molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and an aldoxime group. The molecular formula C7H5Cl2NO indicates it is composed of seven carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom[1][2][3]. The molecular weight is approximately 190.03 g/mol [3].

Note on Experimental Protocols and Visualizations:

The determination of a compound's molecular formula and molecular weight is based on its atomic composition and the standard atomic weights of its constituent elements. This is a calculable and verifiable property, not one determined through a dynamic experimental protocol in the context of signaling pathways or complex workflows. Therefore, detailed experimental protocols and logical diagrams, such as those that might be rendered with Graphviz, are not applicable for the presentation of this core data.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichlorobenzaldoxime from 2,6-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dichlorobenzaldoxime, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1][2] The document details the chemical pathway, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory and developmental applications.

Chemical Reaction Pathway

The synthesis of 2,6-Dichlorobenzaldoxime from 2,6-dichlorobenzaldehyde proceeds through a condensation reaction with hydroxylamine. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.

Caption: Synthesis of 2,6-Dichlorobenzaldoxime from 2,6-dichlorobenzaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 68-72 | 231 |

| Hydroxylamine Hydrochloride | NH₃O·HCl | 69.49 | 155-157 | Decomposes |

| 2,6-Dichlorobenzaldoxime | C₇H₅Cl₂NO | 190.03 | 147-150 | 280.4 |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aldoximes.

Materials:

-

2,6-Dichlorobenzaldehyde

-

Hydroxylamine Hydrochloride

-

Sodium Formate (or another suitable base like sodium acetate or triethylamine)

-

Formic Acid (88%)

-

Deionized Water

-

Isopropanol

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

pH meter or pH paper

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,6-dichlorobenzaldehyde (1.0 eq) and formic acid. The mixture is stirred to ensure dissolution.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium formate (2.0-4.5 eq).[3] The base is added to neutralize the hydrochloric acid formed during the reaction, which drives the equilibrium towards the product.

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of cold water with stirring. This will cause the crude 2,6-Dichlorobenzaldoxime to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any unreacted starting materials and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization. A suitable solvent system is aqueous isopropanol.[3] Dissolve the crude solid in a minimal amount of hot isopropanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

Characterization

The identity and purity of the synthesized 2,6-Dichlorobenzaldoxime can be confirmed by various analytical techniques:

-

Melting Point: The melting point of the purified product should be in the range of 147-150°C.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic O-H stretching band for the oxime hydroxyl group and a C=N stretching band.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 2,6-Dichlorobenzaldoxime.[4]

-

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of 2,6-Dichlorobenzaldoxime.

Caption: Step-by-step workflow for the synthesis of 2,6-Dichlorobenzaldoxime.

This guide provides a solid foundation for the synthesis of 2,6-Dichlorobenzaldoxime. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity levels. Always follow standard laboratory safety procedures when handling the chemicals mentioned in this document.

References

- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 2. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 3. US3458560A - Process for preparing 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 4. 2,6-Dichlorobenzaldoxime [webbook.nist.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichlorobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorobenzaldoxime (CAS No: 25185-95-9). The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental NMR data in public databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts for 2,6-Dichlorobenzaldoxime, calculated using computational chemistry models. These predictions are based on the compound's structure and provide valuable insights for spectral analysis.

1.1. Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | ~11.8 | Singlet |

| -CH=N- | ~8.3 | Singlet |

| H-4 | ~7.5 | Triplet |

| H-3, H-5 | ~7.4 | Doublet |

1.2. Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N | ~148 |

| C-2, C-6 | ~135 |

| C-1 | ~132 |

| C-4 | ~130 |

| C-3, C-5 | ~129 |

1.3. Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR data for a solid sample like 2,6-Dichlorobenzaldoxime.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2,6-Dichlorobenzaldoxime. Dissolve the sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solvent is compatible with the compound and does not have overlapping signals with the analyte peaks.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

2.1. Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3300-3100 | Broad, Medium | O-H Stretch | Oxime (-NOH) |

| ~3100-3000 | Weak to Medium | C-H Stretch | Aromatic Ring |

| ~1650-1620 | Medium | C=N Stretch | Oxime |

| ~1580-1560 | Medium | C=C Stretch | Aromatic Ring |

| ~1450-1420 | Medium | C=C Stretch | Aromatic Ring |

| ~1050-1030 | Strong | N-O Stretch | Oxime |

| ~780-740 | Strong | C-Cl Stretch | Dichloro-substituted Ring |

| ~770-730 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol details the methodology for obtaining an FT-IR spectrum of a solid sample using an ATR accessory.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample Preparation: 2,6-Dichlorobenzaldoxime is a solid and can be analyzed directly with minimal preparation. Ensure the sample is in a crystalline or fine powder form.

-

Procedure:

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium.

-

Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.

-

Sample Analysis: Place a small amount of the 2,6-Dichlorobenzaldoxime sample onto the center of the ATR crystal. Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking using the instrument's software to identify the wavenumbers of the absorption maxima.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of 2,6-Dichlorobenzaldoxime provides key information about its molecular weight and fragmentation pattern.[1]

3.1. Electron Ionization Mass Spectrometry (EI-MS) Data

The mass spectrum of 2,6-Dichlorobenzaldoxime shows a characteristic molecular ion peak and several key fragment ions. The presence of two chlorine atoms results in a distinctive isotopic pattern for chlorine-containing fragments.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Assignment |

| 189/191/193 | ~60 / ~40 / ~6 | [M]⁺ (Molecular Ion) |

| 172/174 | ~100 / ~33 | [M - OH]⁺ |

| 137/139 | ~35 / ~12 | [C₇H₄Cl]⁺ |

| 102 | ~25 | [C₇H₄]⁺ |

3.2. Experimental Protocol for GC-MS Data Acquisition

For a thermally stable compound like 2,6-Dichlorobenzaldoxime, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column) and a quadrupole mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to 2,6-Dichlorobenzaldoxime in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualized Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2,6-Dichlorobenzaldoxime, from sample preparation to data interpretation.

References

A Comprehensive Technical Guide to the Solubility of 2,6-Dichlorobenzaldoxime in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,6-Dichlorobenzaldoxime

A foundational understanding of the physicochemical properties of 2,6-Dichlorobenzaldoxime is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO | --INVALID-LINK-- |

| Molecular Weight | 190.03 g/mol | --INVALID-LINK-- |

| Melting Point | 147-150 °C | --INVALID-LINK-- |

| Appearance | White crystalline powder/colorless solid | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK-- |

The presence of two chlorine atoms on the benzene ring and the polar oxime group (-C=N-OH) imparts a degree of polarity to the molecule. However, the overall nonpolar character of the benzene ring suggests that its solubility will be favored in organic solvents over water.

Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative assessment of solubility can be inferred from the behavior of structurally similar compounds and general principles of solubility ("like dissolves like"). For instance, the related compound 2,6-Dichlorobenzamide is known to be soluble in ethanol and dimethyl sulfoxide (DMSO). This suggests that 2,6-Dichlorobenzaldoxime is likely to exhibit good solubility in polar aprotic and polar protic organic solvents.

The following table provides an expected qualitative solubility profile for 2,6-Dichlorobenzaldoxime in a range of common organic solvents. These expectations should be confirmed experimentally using the protocols outlined in the subsequent section.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the alcohols can form hydrogen bonds with the oxime group of the solute. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar oxime group. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents is less conducive to solvating the polar oxime functional group. |

| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have a moderate polarity and can interact with both the chlorinated benzene ring and the oxime group. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe the well-established "shake-flask" method, which is considered the gold standard for determining equilibrium solubility.

Materials and Equipment

-

2,6-Dichlorobenzaldoxime (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow for Solubility Determination

Caption: Workflow for the gravimetric method of solubility determination.

Detailed Methodology

-

Preparation of a Supersaturated Solution:

-

Accurately weigh an excess amount of 2,6-Dichlorobenzaldoxime and add it to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically compatible filter (e.g., PTFE for organic solvents) to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 2,6-Dichlorobenzaldoxime in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of 2,6-Dichlorobenzaldoxime in the solvent at the specified temperature, taking into account the dilution factor.

-

The results should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Conclusion

While quantitative solubility data for 2,6-Dichlorobenzaldoxime in organic solvents is not extensively reported, this guide provides a robust framework for its experimental determination. The provided protocols and expected solubility trends will aid researchers, scientists, and drug development professionals in handling this compound effectively for various applications. The generation of accurate solubility data is a critical step in process development and will facilitate the efficient use of 2,6-Dichlorobenzaldoxime in chemical synthesis and formulation.

An In-depth Technical Guide to 2,6-Dichlorobenzaldoxime: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzaldoxime is a chemical compound of significant interest in the fields of agrochemistry and pharmaceuticals. It serves as a crucial intermediate in the synthesis of a range of commercially important molecules, including benzoylurea insecticides and certain penicillin-based antibiotics. Its chemical structure, featuring a dichlorinated benzene ring attached to an aldoxime functional group, provides a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of the history, synthesis, and key applications of 2,6-Dichlorobenzaldoxime, with a focus on detailed experimental protocols and quantitative data for the scientific community.

History and Discovery

While a singular "discovery" event for 2,6-Dichlorobenzaldoxime is not prominently documented in the scientific literature, its history is intrinsically linked to the development of synthetic pesticides and pharmaceuticals in the mid-20th century. The emergence of patents in the early 1960s for the large-scale production of this compound indicates its growing importance during this period. For instance, a 1964 patent outlines a direct, single-step synthesis method, suggesting a demand for an efficient manufacturing process to supply the burgeoning agrochemical and pharmaceutical industries.[1] Its primary historical significance lies in its role as a key building block for complex active ingredients.

Physicochemical Properties

2,6-Dichlorobenzaldoxime is a colorless to white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 25185-95-9 | [2][3] |

| Molecular Formula | C₇H₅Cl₂NO | [2][3] |

| Molecular Weight | 190.03 g/mol | [2][3] |

| Melting Point | 148-150 °C | |

| Appearance | Colorless to white crystalline solid | |

| Solubility | Insoluble in water |

Synthesis of 2,6-Dichlorobenzaldoxime

The synthesis of 2,6-Dichlorobenzaldoxime is typically achieved through the reaction of its corresponding aldehyde, 2,6-dichlorobenzaldehyde, with hydroxylamine or a salt thereof. The aldehyde precursor itself can be synthesized from 2,6-dichlorotoluene.

Synthesis of the Precursor: 2,6-Dichlorobenzaldehyde

One common industrial method involves the chlorination of 2,6-dichlorotoluene to form 2,6-dichlorobenzal chloride, followed by hydrolysis.

Experimental Protocol: Synthesis of 2,6-Dichlorobenzaldehyde

This protocol is adapted from patent literature describing industrial synthesis.[4][5]

Materials:

-

2,6-Dichlorotoluene

-

Phosphorus pentachloride (catalyst)

-

Chlorine gas

-

Acidic solvent (e.g., formic acid, acetic acid)

-

Zinc chloride

Procedure:

-

Chlorination: 2,6-Dichlorotoluene is subjected to a chlorination reaction with chlorine gas in the presence of a catalytic amount of phosphorus pentachloride and under UV light. The reaction is typically carried out at a temperature range of 80-150°C.

-

Rectification: The resulting product, 2,6-dichlorobenzal chloride, is purified by rectification.

-

Hydrolysis: The purified 2,6-dichlorobenzal chloride is then hydrolyzed. This is achieved by heating the compound under reflux in the presence of an acidic solvent (such as formic acid) and zinc chloride.

-

Isolation: Upon completion of the reaction, the 2,6-dichlorobenzaldehyde is isolated. This method is reported to produce the final product with high purity.

Synthesis of 2,6-Dichlorobenzaldoxime from 2,6-Dichlorobenzaldehyde

The conversion of the aldehyde to the oxime is a standard oximation reaction.

Experimental Protocol: Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime

This protocol is adapted from a peer-reviewed journal article.

Materials:

-

2,6-Dichlorobenzaldehyde (1 mmol)

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Anhydrous methanol

-

Dichloromethane

Procedure:

-

Dissolve 2,6-dichlorobenzaldehyde (1 mmol) in anhydrous methanol.

-

Add hydroxylamine hydrochloride and sodium carbonate to the solution.

-

Stir the mixture at room temperature for 3 hours.

-

Isolate the product.

-

Recrystallize the crude product from dichloromethane to obtain colorless single crystals.

Characterization: The structure of the resulting (E)-2,6-Dichlorobenzaldehyde oxime can be confirmed by single-crystal X-ray diffraction.[6] The NIST Chemistry WebBook also provides mass spectrometry and IR spectral data for this compound.[2][3]

Applications of 2,6-Dichlorobenzaldoxime

The primary utility of 2,6-Dichlorobenzaldoxime is as a pivotal intermediate in the synthesis of more complex molecules with valuable biological activities.

Agrochemicals: Benzoylurea Insecticides

2,6-Dichlorobenzaldoxime is a key precursor to the benzoylurea class of insecticides.[4][5] These compounds act as insect growth regulators by inhibiting chitin synthesis, a process essential for the formation of the insect exoskeleton. This mode of action provides a degree of selectivity, as chitin is not present in vertebrates. Examples of insecticides synthesized from this intermediate include Hexaflumuron, Diflubenzuron, and Lufenuron.[4][5]

The synthetic pathway generally involves the conversion of the oxime to the corresponding nitrile, 2,6-dichlorobenzonitrile, which is then further elaborated to the final benzoylurea structure.

Pharmaceuticals

2,6-Dichlorobenzaldoxime also serves as an intermediate in the pharmaceutical industry. It is used in the synthesis of Dicloxacillin Sodium, a penicillinase-resistant penicillin antibiotic.[5] The 2,6-dichlorophenyl moiety is a key structural feature of this drug.

Conclusion

2,6-Dichlorobenzaldoxime, while not an end-product itself, holds a significant position in synthetic organic chemistry. Its efficient synthesis from readily available starting materials has made it a valuable intermediate for the production of a variety of agrochemicals and pharmaceuticals. For researchers and professionals in drug development and crop protection, a thorough understanding of the synthesis and chemical reactivity of this compound is essential for the development of new and improved active ingredients. The detailed protocols and data presented in this guide are intended to support these ongoing research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Dichlorobenzaldoxime [webbook.nist.gov]

- 3. 2,6-Dichlorobenzaldoxime [webbook.nist.gov]

- 4. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 5. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 6. 2,6-Dichloro-benzaldehyde oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2,6-Dichlorobenzaldoxime

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichlorobenzaldoxime is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of 2,6-Dichlorobenzaldoxime and detecting any related substances or impurities.

This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the purity analysis of 2,6-Dichlorobenzaldoxime. The method is designed to be stability-indicating, capable of separating the main compound from potential process-related impurities and degradation products.

Experimental Protocol

This protocol is based on established methods for structurally similar halogenated aromatic compounds and provides a robust starting point for the analysis of 2,6-Dichlorobenzaldoxime.[1][2][3]

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: 2,6-Dichlorobenzaldoxime reference standard (purity ≥ 99.5%), formic acid (or acetic acid).

-

Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50, v/v).

2. Chromatographic Conditions

The following table summarizes the proposed HPLC method parameters for the purity analysis of 2,6-Dichlorobenzaldoxime.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm (or at the absorbance maximum of 2,6-Dichlorobenzaldoxime) |

| Injection Volume | 10 µL |

3. Sample Preparation

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 2,6-Dichlorobenzaldoxime reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

-

Working Standard Solution (e.g., 100 µg/mL): Prepare a working standard solution by diluting the stock solution with the sample diluent to achieve a final concentration within the expected range of the sample.

-

Sample Solution: Accurately weigh a sample of 2,6-Dichlorobenzaldoxime and prepare a solution in the sample diluent to achieve a final concentration similar to the working standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

4. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (sample diluent) to ensure the absence of interfering peaks.

-

Inject the working standard solution to determine the retention time and peak area of 2,6-Dichlorobenzaldoxime.

-

Inject the sample solution.

-

After the analysis, calculate the purity of the sample by comparing the peak area of 2,6-Dichlorobenzaldoxime in the sample chromatogram to that in the standard chromatogram. The percentage purity can be calculated using the following formula:

% Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Method Validation Considerations

For use in a regulated environment, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative results from the purity analysis should be summarized in a clear and structured table for easy comparison.

| Sample ID | Retention Time (min) | Peak Area | Calculated Purity (%) |

| Standard | 7.85 | 1254367 | 99.8 |

| Sample 01 | 7.86 | 1249875 | 99.4 |

| Sample 02 | 7.84 | 1235468 | 98.3 |

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of 2,6-Dichlorobenzaldoxime.

References

Application Note: GC-MS Analysis of 2,6-Dichlorobenzaldoxime and its Potential Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of 2,6-Dichlorobenzaldoxime and its potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). 2,6-Dichlorobenzaldoxime is an important intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Monitoring its purity and identifying potential degradation or synthesis-related impurities is crucial for quality control and regulatory compliance. This application note outlines the necessary sample preparation, GC-MS instrumental parameters, and data analysis workflows. Due to the limited availability of specific published GC-MS methods for 2,6-Dichlorobenzaldoxime, the presented protocol is a comprehensive adaptation based on established methods for structurally related compounds, such as 2,6-Dichlorobenzamide (BAM), a metabolite of the herbicide dichlobenil.[3][4][5]

Introduction

2,6-Dichlorobenzaldoxime is a key building block in organic synthesis. Its purity can significantly impact the yield and safety profile of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds like 2,6-Dichlorobenzaldoxime and its potential byproducts. The high chromatographic resolution of GC combined with the sensitive and specific detection of MS allows for the confident identification and quantification of target analytes even in complex matrices.

Potential byproducts can arise from the synthesis of 2,6-Dichlorobenzaldoxime, which is often prepared from 2,6-Dichlorobenzaldehyde, or through its degradation.[1] Understanding the degradation pathways of structurally similar compounds, such as the herbicide dichlobenil (2,6-dichlorobenzonitrile), can provide insights into the likely impurities. The degradation of dichlobenil is known to produce 2,6-dichlorobenzamide (BAM) and subsequently 2,6-dichlorobenzoic acid.[6][7] It is plausible that 2,6-Dichlorobenzaldoxime could undergo hydrolysis to form 2,6-dichlorobenzaldehyde and further oxidation to 2,6-dichlorobenzoic acid.

Experimental Protocols

Standard and Sample Preparation

a. Standard Solutions:

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,6-Dichlorobenzaldoxime standard and dissolve in 10 mL of a suitable solvent such as methanol or ethyl acetate.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the primary stock solution with the same solvent.

-

Internal Standard (IS) Stock Solution (1000 µg/mL): A suitable internal standard, such as 2,4,6-trichlorobenzonitrile, should be used to ensure accuracy and precision.[3] Prepare a 1000 µg/mL stock solution of the IS in the same solvent.

-

Spiked Calibration Standards: Spike each working standard solution with the internal standard to a final concentration of 10 µg/mL.

b. Sample Preparation (from a reaction mixture or formulation):

-

Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

-

Dissolve the sample in a suitable solvent (e.g., ethyl acetate) and dilute to the mark.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

-

Perform a further dilution if necessary to bring the analyte concentration within the calibration range.

-

Spike the final diluted sample with the internal standard to a concentration of 10 µg/mL.

GC-MS Instrumentation and Parameters

The following GC-MS parameters are recommended and should be optimized for the specific instrument in use. These are based on methods for similar chlorinated aromatic compounds.[5][8]

| Parameter | Recommended Setting |

| Gas Chromatograph | Thermo Scientific TRACE 1310 or equivalent |

| Injector | Split/Splitless or PTV |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (with a split opening time of 1 min) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.2 mL/min (constant flow) |

| GC Column | TraceGOLD TG-5-SilMS, 30 m x 0.25 mm ID x 0.25 µm film thickness, or equivalent |

| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp 1: 15 °C/min to 200 °C, hold for 2 minRamp 2: 20 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | Thermo Scientific ISQ 7000 or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (for qualitative analysis and identification of unknowns)Selected Ion Monitoring (SIM) (for quantitative analysis) |

| Scan Range (Full Scan) | m/z 40 - 450 |

| SIM Ions (Quantitative) | To be determined from the mass spectrum of 2,6-Dichlorobenzaldoxime and its byproducts. Based on the structure, key ions for 2,6-Dichlorobenzaldoxime (MW: 190.03) would likely include the molecular ion at m/z 190 and fragment ions. |

Data Presentation

Quantitative Data Summary

The following table presents hypothetical quantitative data for the analysis of a 2,6-Dichlorobenzaldoxime sample.

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Concentration (µg/mL) | % Area |

| 2,6-Dichlorobenzaldehyde | 8.52 | 174 | 5.2 | 4.9 |

| 2,6-Dichlorobenzaldoxime | 10.15 | 190 | 98.7 | 93.1 |

| 2,6-Dichlorobenzamide | 11.38 | 189 | 1.5 | 1.4 |

| 2,6-Dichlorobenzoic Acid | 12.05 | 190 | 0.6 | 0.6 |

Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of 2,6-Dichlorobenzaldoxime.

Potential Degradation Pathway

Caption: Potential degradation and byproduct formation pathways for 2,6-Dichlorobenzaldoxime.

References

- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 2. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Note: 1H and 13C NMR Spectral Assignment for 2,6-Dichlorobenzaldoxime

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling researchers to determine molecular structure, conformation, and dynamics. This application note provides a detailed protocol and predicted spectral assignment for the 1H and 13C NMR analysis of 2,6-Dichlorobenzaldoxime, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Predicted Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for 2,6-Dichlorobenzaldoxime. These predictions are based on the analysis of structurally related compounds, including 2,6-dichlorobenzaldehyde, and established principles of NMR spectroscopy.

Table 1: Predicted 1H NMR Spectral Data for 2,6-Dichlorobenzaldoxime (in CDCl3, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.20 | Singlet | - | -CH=NOH |

| ~7.40 | Triplet | ~8.0 | H-4 |

| ~7.30 | Doublet | ~8.0 | H-3, H-5 |

| ~7.90 (broad) | Singlet | - | N-OH |

Table 2: Predicted 13C NMR Spectral Data for 2,6-Dichlorobenzaldoxime (in CDCl3, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C=N |

| ~135.0 | C-2, C-6 |

| ~131.0 | C-4 |

| ~129.0 | C-1 |

| ~128.5 | C-3, C-5 |

Spectral Interpretation and Assignment

The predicted 1H NMR spectrum of 2,6-Dichlorobenzaldoxime is expected to show three main signals in the aromatic region and a characteristic signal for the oxime proton. The proton of the oxime group (-CH=NOH) is anticipated to appear as a singlet at approximately 8.20 ppm. The aromatic protons at the H-3 and H-5 positions are chemically equivalent and are expected to appear as a doublet around 7.30 ppm, coupled to the H-4 proton. The H-4 proton should appear as a triplet at approximately 7.40 ppm due to coupling with the two adjacent protons. The hydroxyl proton of the oxime group is expected to be a broad singlet around 7.90 ppm.

In the 13C NMR spectrum, five distinct signals are predicted. The carbon of the oxime group (C=N) is expected to have a chemical shift of around 148.0 ppm. The two chlorine-bearing carbons (C-2 and C-6) are predicted to be the most downfield of the aromatic carbons at approximately 135.0 ppm. The C-4 carbon is expected at around 131.0 ppm, followed by the C-1 carbon at approximately 129.0 ppm. The C-3 and C-5 carbons are predicted to be the most upfield of the aromatic carbons at about 128.5 ppm.

Experimental Protocols

1. Sample Preparation

-

Weigh approximately 10-20 mg of 2,6-Dichlorobenzaldoxime.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Spectrum Acquisition

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

Spectral Width: 0-12 ppm

3. 13C NMR Spectrum Acquisition

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Spectral Width: 0-220 ppm

Workflow for NMR Spectral Assignment

Caption: Workflow for the 1H and 13C NMR spectral assignment of 2,6-Dichlorobenzaldoxime.

References

Application Note: Detailed FTIR Analysis of Functional Groups in 2,6-Dichlorobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique indispensable for the identification of functional groups within a molecular structure. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "molecular fingerprint," offering crucial insights for structural elucidation, reaction monitoring, and quality control. This application note provides a comprehensive protocol for the analysis of 2,6-Dichlorobenzaldoxime, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The focus is on the precise identification of its characteristic functional groups. The chemical formula for 2,6-Dichlorobenzaldoxime is C₇H₅Cl₂NO, and its molecular weight is 190.027 g/mol .[2][3]

Experimental Protocols

A detailed methodology for acquiring a high-quality FTIR spectrum of 2,6-Dichlorobenzaldoxime is presented below.

2.1. Materials and Equipment

-

Spectroscopic grade Potassium Bromide (KBr)

-

Agate mortar and pestle

-

Hydraulic press for KBr pellet preparation

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)[4]

-

Spatula

-

Dessicator

2.2. Sample Preparation: KBr Pellet Method

-

Drying: Dry the KBr powder in an oven at 110°C for at least 4 hours to eliminate moisture, which can interfere with the spectrum. Cool and store in a desiccator.

-

Sample Weighing: Accurately weigh approximately 1-2 mg of 2,6-Dichlorobenzaldoxime.

-

Mixing: In an agate mortar, thoroughly grind 100-200 mg of the dried KBr. Add the sample to the mortar and continue to grind the mixture for 2-3 minutes to ensure homogeneity and reduce particle size.

-

Pellet Formation: Transfer the finely ground mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for approximately 2 minutes. This should result in a transparent or semi-transparent pellet.

-

Sample Placement: Carefully remove the KBr pellet from the die and place it in the designated sample holder of the FTIR spectrometer.

2.3. Data Acquisition

-

Spectrometer Preparation: Allow the FTIR spectrometer to stabilize as per the manufacturer's guidelines. If available, purge the sample compartment with dry nitrogen or air to minimize atmospheric interference from water and carbon dioxide.[4]

-

Background Spectrum: Acquire a background spectrum with the empty sample holder in the beam path. This is crucial for correcting the sample spectrum for instrumental and atmospheric absorptions.[4]

-

Sample Spectrum: Place the KBr pellet with the sample in the holder and acquire the spectrum.

-

Instrument Parameters:

2.4. Data Processing and Analysis

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.[4]

-

Perform a baseline correction on the resulting spectrum to ensure accurate peak identification.

-

Identify and label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).[4]

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in 2,6-Dichlorobenzaldoxime.

Data Presentation: Characteristic Vibrational Frequencies

The table below summarizes the expected FTIR absorption bands for the key functional groups in 2,6-Dichlorobenzaldoxime.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Notes |

| ~3600 - 3200 | O-H (Oxime) | Stretching | Medium, Broad | The position and broadness can be influenced by hydrogen bonding.[5][6] |

| ~3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak | Characteristic of the benzene ring. |

| ~1665 | C=N (Oxime) | Stretching | Medium | A key band for confirming the oxime group.[5] |

| ~1600 - 1450 | Aromatic C=C | Ring Stretching | Medium to Strong | Multiple bands are often observed in this region. |

| ~945 | N-O (Oxime) | Stretching | Medium to Strong | Another critical band for identifying the oxime functionality.[5] |

| Below 800 | C-Cl | Stretching | Strong | The exact position can vary depending on the substitution pattern. |

Note: The exact peak positions may vary slightly due to the specific chemical environment and intermolecular interactions.

Mandatory Visualizations

Caption: A streamlined workflow for the FTIR analysis of 2,6-Dichlorobenzaldoxime.

Caption: Correlation between the functional groups of 2,6-Dichlorobenzaldoxime and their expected FTIR absorption regions.

References

Purification of 2,6-Dichlorobenzaldoxime by Recrystallization: Application Notes and Protocols

Introduction

2,6-Dichlorobenzaldoxime is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. The purity of this compound is paramount to ensure the efficacy and safety of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of 2,6-Dichlorobenzaldoxime via recrystallization, outlines the expected outcomes, and discusses the analytical methods for purity assessment. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties of 2,6-Dichlorobenzaldoxime

A thorough understanding of the physicochemical properties of 2,6-Dichlorobenzaldoxime is essential for developing an effective recrystallization protocol.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.03 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 147-150 °C | [2][3] |

| Solubility | Insoluble in water. General oximes can be recrystallized from aqueous alcohol solutions. | [3][4] |

Principle of Recrystallization

Recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at high temperatures (to be removed by hot filtration).

Experimental Protocol: Recrystallization of 2,6-Dichlorobenzaldoxime

This protocol details the procedure for the purification of 2,6-Dichlorobenzaldoxime using a mixed solvent system of ethanol and water. This system is proposed based on the general solubility of similar oximes and related chlorinated benzoyl derivatives.[4]

Materials and Equipment:

-

Crude 2,6-Dichlorobenzaldoxime

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Vacuum oven

Procedure:

-

Dissolution:

-

Place 10.0 g of crude 2,6-Dichlorobenzaldoxime into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add 50 mL of 95% ethanol to the flask.

-

Gently heat the mixture to a near-boil while stirring to dissolve the solid.

-

If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding excessive solvent.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are observed in the hot solution, perform a hot filtration.

-

Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot ethanol through it.

-

Quickly filter the hot solution containing the dissolved 2,6-Dichlorobenzaldoxime to remove insoluble impurities.

-

-

Crystallization:

-

To the clear, hot filtrate, slowly add deionized water dropwise until the solution becomes faintly turbid.

-

If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

-

Expected Yield and Purity

The following table summarizes the expected yield and purity of 2,6-Dichlorobenzaldoxime after recrystallization. The initial purity of the crude product is assumed to be approximately 95%.

| Parameter | Before Recrystallization | After Recrystallization |

| Purity (by HPLC) | ~95% | >99% |

| Yield | N/A | 85-95% |

| Melting Point | Broad range (e.g., 142-148 °C) | Sharp range (e.g., 149-150 °C) |

| Appearance | Off-white to yellowish powder | White crystalline solid |

Analytical Methods for Purity Assessment

To confirm the purity of the recrystallized 2,6-Dichlorobenzaldoxime, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for quantifying the purity of the compound and detecting any remaining impurities.

-

Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

-

Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify the presence of any structural impurities.

Workflow Diagram

Caption: Workflow for the Purification of 2,6-Dichlorobenzaldoxime.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ethanol is flammable; keep it away from open flames and hot surfaces.

-

Handle 2,6-Dichlorobenzaldoxime with care, as its toxicological properties are not fully characterized.

Conclusion

Recrystallization from an ethanol-water solvent system is an effective and economical method for the purification of 2,6-Dichlorobenzaldoxime. This protocol provides a reliable procedure for obtaining high-purity material suitable for downstream applications in the pharmaceutical and agrochemical industries. The purity of the final product should always be verified using appropriate analytical techniques.

References

Application of 2,6-Dichlorobenzaldoxime in the Synthesis of Novel Pesticides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction